4-Fluorophenyl 5-bromopyridin-2-ylcarbamate
Overview
Description
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a fluorophenyl group and a bromopyridinyl group attached to a carbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate typically involves the following steps:
Formation of 5-bromopyridin-2-ylamine: This intermediate can be synthesized by bromination of 2-aminopyridine using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Coupling with 4-fluorophenyl isocyanate: The 5-bromopyridin-2-ylamine is then reacted with 4-fluorophenyl isocyanate in an inert solvent like tetrahydrofuran (THF) or dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to form the desired carbamate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate: can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction Reactions: The carbamate group can be reduced to form amines using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid).
Reduction: Reducing agents (e.g., LiAlH4, sodium borohydride).
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Scientific Research Applications
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate: has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Fluorophenyl 5-bromopyridin-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
4-Fluorophenyl 5-bromopyridin-2-ylcarbamate: can be compared with other similar compounds, such as:
4-Fluorophenyl 5-chloropyridin-2-ylcarbamate: Similar structure but with a chlorine atom instead of bromine.
4-Fluorophenyl 5-iodopyridin-2-ylcarbamate: Similar structure but with an iodine atom instead of bromine.
4-Fluorophenyl 5-methylpyridin-2-ylcarbamate: Similar structure but with a methyl group instead of bromine.
The uniqueness of This compound
Properties
IUPAC Name |
(4-fluorophenyl) N-(5-bromopyridin-2-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrFN2O2/c13-8-1-6-11(15-7-8)16-12(17)18-10-4-2-9(14)3-5-10/h1-7H,(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVYOAJHVFDBHML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC(=O)NC2=NC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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